molecular formula C13H15N3O2 B11805360 2-(4-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide

2-(4-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide

Cat. No.: B11805360
M. Wt: 245.28 g/mol
InChI Key: SSJMIQXTTXOQPF-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features an oxazole ring substituted with an aminophenyl group and a carboxamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Substitution with Aminophenyl Group:

    Formation of Carboxamide Group: The carboxamide group is introduced via amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized aromatic compounds.

Scientific Research Applications

2-(4-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Known for its potent antitumor properties.

    2-(4-Aminophenyl)benzoxazole: Studied for its antimicrobial activity.

    2-(4-Aminophenyl)benzimidazole: Investigated for its potential therapeutic applications.

Uniqueness

2-(4-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxazole ring and carboxamide group provide a versatile platform for chemical modifications, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-(4-aminophenyl)-N,N,5-trimethyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-8-11(13(17)16(2)3)15-12(18-8)9-4-6-10(14)7-5-9/h4-7H,14H2,1-3H3

InChI Key

SSJMIQXTTXOQPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)N)C(=O)N(C)C

Origin of Product

United States

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